molecular formula C20H28N2O5S2 B079476 4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide CAS No. 116937-41-8

4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide

Cat. No. B079476
M. Wt: 440.6 g/mol
InChI Key: NKYSCFSNEBARFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and channels, which play crucial roles in various physiological processes.

Mechanism Of Action

DIDS inhibits the activity of anion transporters and channels by binding to a specific site on the protein. This binding site is located on the extracellular surface of the protein and is thought to be involved in the conformational change required for ion transport. By binding to this site, DIDS prevents the conformational change, thereby inhibiting ion transport.

Biochemical And Physiological Effects

DIDS has been shown to have a wide range of biochemical and physiological effects. Inhibition of anion transporters and channels by DIDS can lead to changes in intracellular pH, chloride secretion, and cell volume regulation. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.

Advantages And Limitations For Lab Experiments

DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and channels, making it a valuable tool for studying their function. DIDS is also relatively easy to synthesize and has a long shelf life. However, DIDS has some limitations. It is not specific to any particular anion transporter or channel, so its effects may be non-specific. Additionally, DIDS can have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of anion transporters and channels. This would allow for more precise manipulation of ion transport and could lead to the development of new therapies for diseases such as cystic fibrosis. Another area of interest is the study of the off-target effects of DIDS. Understanding these effects could lead to a better understanding of the function of other proteins and pathways. Finally, the use of DIDS in combination with other inhibitors could provide insights into the complex interactions between anion transporters and channels.

Synthesis Methods

The synthesis of DIDS involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with diethylamine to form 4-(diethylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 4-[4-(diethylamino)sulfonylphenyl]acetic acid. Finally, the acid is converted to DIDS by reacting it with thionyl chloride and diethylamine.

Scientific Research Applications

DIDS has been extensively used in scientific research to study the function of anion transporters and channels. Anion transporters and channels are involved in various physiological processes, including acid-base balance, chloride secretion, and volume regulation. DIDS has been shown to inhibit the activity of these transporters and channels, providing a valuable tool for studying their function.

properties

CAS RN

116937-41-8

Product Name

4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide

Molecular Formula

C20H28N2O5S2

Molecular Weight

440.6 g/mol

IUPAC Name

4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

NKYSCFSNEBARFK-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC

Origin of Product

United States

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